4,6-Bis(dibenzylamino)-5-nitropyrimidine
Description
Contextualization of Pyrimidine (B1678525) Chemistry in Heterocyclic Science
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.commicrobenotes.com Its fundamental importance stems from its presence at the core of essential biological molecules, namely the nucleobases cytosine, thymine, and uracil (B121893), which are integral components of nucleic acids (DNA and RNA). microbenotes.comgsconlinepress.com This biological prevalence has made the pyrimidine scaffold a subject of intense study, leading to its recognition as a "privileged structure" in medicinal chemistry. researchgate.net
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives. numberanalytics.comresearchtrend.net These derivatives have found applications across numerous fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicine, pyrimidine-based compounds are utilized as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among other therapeutic uses. gsconlinepress.comnih.govresearchgate.net The ability of the pyrimidine core to engage in various biological interactions, often through hydrogen bonding, makes it an attractive framework for the design of new drugs. researchgate.netnih.gov
Significance of Substituted Nitropyrimidines in Organic Synthesis and Mechanistic Studies
Within the broad family of pyrimidine derivatives, substituted nitropyrimidines are of particular interest to organic chemists. The presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyrimidine ring. This activation makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the introduction of various functional groups. clockss.org
Consequently, nitropyrimidines, such as 4,6-dichloro-5-nitropyrimidine (B16160), serve as versatile intermediates for the synthesis of more complex molecules. clockss.org They are key starting materials for the preparation of polysubstituted pyrimidines, which in turn can be used to construct fused heterocyclic systems like purines. clockss.org The ability to sequentially and selectively replace leaving groups on the nitropyrimidine core allows for the creation of diverse molecular libraries, which are invaluable in the search for new biologically active compounds.
Furthermore, the well-defined reactivity of substituted nitropyrimidines makes them excellent substrates for mechanistic studies. The SNAr reactions they undergo provide a platform for investigating reaction kinetics, the role of intermediates like the Meisenheimer complex, and the factors that govern regioselectivity. nih.govnih.gov This fundamental understanding is crucial for the rational design of synthetic routes and the prediction of reaction outcomes.
Specific Research Focus on 4,6-Bis(dibenzylamino)-5-nitropyrimidine: A Privileged Structure in Advanced Synthesis
This compound has emerged as a compound of interest in the field of advanced organic synthesis. It is a symmetrically disubstituted aminopyrimidine, a class of compounds that are valuable precursors for the synthesis of purine (B94841) libraries for drug discovery.
Recent research has detailed a one-pot synthesis for this compound, starting from 6-alkoxy-4-chloro-5-nitropyrimidines. In an unexpected reaction, the treatment of these precursors with N-benzylamine leads to the substitution of both the chlorine atom and the alkoxy group, affording this compound in good yield. This discovery provides a novel and efficient route to symmetrically disubstituted aminopyrimidines under mild conditions.
The study of this reaction has also provided insights into the mechanism of nucleophilic aromatic substitution on the pyrimidine ring. Computational studies have suggested the key role of a Meisenheimer complex in the reaction pathway, helping to explain the observed reactivity and the preference for disubstitution.
The physical and spectroscopic properties of this compound have been well-characterized.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 105 °C |
| Yield | 33-82% (depending on starting material) |
| 1H NMR (CDCl3, 400.45 MHz) δ (ppm) | 9.58 (2H, bs, NH x2), 8.17 (1H, s, NCHN), 7.39-7.31 (10H, m, Ph x2), 4.85 (4H, d, J= 5.6, -CH2-Ph) |
| 13C NMR (CDCl3, 100.70 MHz) δ (ppm) | 160.00, 158.80, 157.46, 137.46, 128.96, 127.88, 127.81, 113.14, 45.49 |
| High-Resolution Mass Spectrometry (ES+HRMS) | Calculated M+H = 336.1461 C18H18N5O2. Obtained: 336.1460 |
This detailed characterization, combined with its utility as a synthetic intermediate, establishes this compound as a privileged structure in the ongoing development of advanced synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
352549-19-0 |
|---|---|
Molecular Formula |
C32H29N5O2 |
Molecular Weight |
515.6g/mol |
IUPAC Name |
4-N,4-N,6-N,6-N-tetrabenzyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C32H29N5O2/c38-37(39)30-31(35(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27)33-25-34-32(30)36(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20,25H,21-24H2 |
InChI Key |
WTBNZCZOYSWQHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4,6 Bis Dibenzylamino 5 Nitropyrimidine
Precursor Synthesis and Halogenated Pyrimidine (B1678525) Intermediates
The foundation for the synthesis of 4,6-bis(dibenzylamino)-5-nitropyrimidine lies in the preparation of highly reactive pyrimidine scaffolds. These precursors, primarily halogenated nitropyrimidines, serve as the electrophilic core for subsequent nucleophilic substitution reactions.
Synthesis of 4,6-Dichloro-5-nitropyrimidine (B16160) as a Key Starting Material
The principal starting material for the synthesis of various 4,6-disubstituted-5-nitropyrimidines is 4,6-dichloro-5-nitropyrimidine. ugr.esrsc.orgchemrxiv.org This key intermediate is typically synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) through a chlorination reaction. The process involves treating the dihydroxy pyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. ugr.es
Alternative synthetic routes to similar chlorinated pyrimidines have also been explored. For instance, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) can be synthesized from diethyl malonate through a four-step sequence of nitration, cyclization, methylation, and subsequent chlorination with phosphorus oxychloride. chemrxiv.org Another approach involves the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate, followed by nitration and chlorination to yield the desired dichlorinated pyrimidine. rsc.org These methods underscore the importance of 4,6-dichloropyrimidine (B16783) derivatives as versatile building blocks in pyrimidine chemistry.
Preparation of 4-Alkoxy-6-chloro-5-nitropyrimidines for Selective Functionalization
To achieve selective functionalization and to study the reactivity of the pyrimidine ring, 4-alkoxy-6-chloro-5-nitropyrimidines are often prepared as intermediates. ugr.eschemrxiv.orgclockss.org These compounds are synthesized by the reaction of 4,6-dichloro-5-nitropyrimidine with various alcohols in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. ugr.eschemrxiv.org
The introduction of an alkoxy group at one of the chloro-positions modulates the reactivity of the pyrimidine ring. This selective monosubstitution allows for a stepwise approach to the synthesis of asymmetrically substituted pyrimidines. However, as will be discussed, the reaction of these alkoxy intermediates with primary amines can lead to unexpected outcomes. chemrxiv.orgclockss.org
Direct Synthesis of this compound
The direct synthesis of the title compound is achieved through the nucleophilic aromatic substitution (SNAr) reaction of a suitable pyrimidine precursor with dibenzylamine. This section delves into the specifics of this transformation, including unexpected reaction pathways and the development of efficient one-pot procedures.
Aminolysis Reactions with Dibenzylamine and Related Primary Amines
The reaction of 4,6-dichloro-5-nitropyrimidine with primary amines, including dibenzylamine, is a direct route to symmetrically disubstituted pyrimidines. ugr.eschemrxiv.orgclockss.org Typically, the dichlorinated pyrimidine is treated with at least two equivalents of the primary amine to achieve disubstitution. However, research has shown that the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines under mild conditions preferentially yields the symmetrically disubstituted product, 4,6-bis(alkylamino)-5-nitropyrimidine, rather than the expected monosubstituted 6-alkoxy-4-alkylamino-5-nitropyrimidine. chemrxiv.orgclockss.org
In the specific case of synthesizing this compound, a solution of a 6-alkoxy-4-chloro-5-nitropyrimidine intermediate is reacted with N-benzylamine. ugr.es This reaction has been observed to proceed to the disubstituted product even when starting from the alkoxy-chloro intermediate. ugr.eschemrxiv.org
Investigation of Unexpected Disubstitution Pathways in Pyrimidine Aminolysis
A surprising discovery in the synthesis of symmetric 4,6-diamino-5-nitropyrimidines is the favored aminolysis of alkoxy groups over chlorine under mild conditions. ugr.eschemrxiv.org When 6-alkoxy-4-chloro-5-nitropyrimidines are treated with primary amines, the reaction does not stop at the monosubstitution of the chlorine atom. Instead, a sequential substitution occurs where the chlorine is first replaced by an amino group, followed by the displacement of the alkoxy group by a second molecule of the amine, all within the same reaction vessel. chemrxiv.orgclockss.org
This unexpected reactivity suggests that the alkoxy group, typically considered a poor leaving group in SN2 reactions, becomes a viable leaving group in these activated SNAr systems. chemrxiv.org This finding has led to a re-evaluation of the reaction mechanisms and has provided a robust synthetic route to symmetric pyrimidines under mild conditions. ugr.eschemrxiv.org Computational studies have suggested that pre-reactive molecular complexes and Meisenheimer complexes play a crucial role in facilitating this unexpected reaction pathway. rsc.org
Development of One-Pot Synthetic Approaches for Symmetric Pyrimidines
The understanding of the unexpected disubstitution pathway has enabled the development of a one-pot synthesis for symmetrical 4,6-dialkylamino-5-nitropyrimidines. ugr.esrsc.orgchemrxiv.org This approach streamlines the synthetic process by starting with 4,6-dichloro-5-nitropyrimidine, reacting it with an alcohol to form the 4-alkoxy-6-chloro-5-nitropyrimidine intermediate in situ, and then adding the primary amine to the same reaction vessel to yield the final symmetrically disubstituted product. ugr.es
For the synthesis of this compound, this one-pot method involves the initial reaction of 4,6-dichloro-5-nitropyrimidine with an alcohol like ethanol (B145695) or a benzylic alcohol, followed by the addition of N-benzylamine. ugr.es This procedure avoids the isolation of the intermediate and provides a more efficient route to the target compound with good yields. ugr.eschemrxiv.org
The following table summarizes the synthesis of various symmetric 4,6-diamino-5-nitropyrimidines from different 6-alkoxy-4-chloro-5-nitropyrimidine precursors, highlighting the versatility of this synthetic strategy.
| Starting Alkoxy-Chloro Pyrimidine | Amine | Product | Yield |
| 6-propoxy-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55% |
| 6-benzyloxy-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 33% |
| 6-ethoxy-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82% |
| 6-propoxy-4-chloro-5-nitropyrimidine | Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 92% |
| 6-benzyloxy-4-chloro-5-nitropyrimidine | Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 60% |
| 6-ethoxy-4-chloro-5-nitropyrimidine | Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 72% |
Data sourced from Godoy-Calderon et al. ugr.es
Advanced Synthetic Techniques in Pyrimidine Derivatization
The synthesis of highly substituted pyrimidines, such as this compound, often requires advanced synthetic strategies to achieve desired regioselectivity and efficiency. These methods move beyond classical condensation reactions to incorporate catalytic systems and multi-component approaches, expanding the chemical space accessible for pyrimidine-based compounds.
Catalyzed Methods in Pyrimidine Ring Substitution
Catalysis plays a pivotal role in the functionalization of the pyrimidine core, facilitating reactions that might otherwise be sluggish or require harsh conditions. Various metals and organic catalysts have been employed to promote C-N and C-C bond formations on the pyrimidine ring.
One notable approach involves the use of a tridentate arylazo pincer iron complex, which catalyzes the dehydrogenative functionalization of alcohols with alkynes and amidines under mild, aerobic conditions to construct trisubstituted pyrimidines. organic-chemistry.org Copper catalysis has also proven effective in the annulation of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org
Zinc chloride (ZnCl2) has been utilized as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.orgacs.org This method is also applicable to the synthesis of mono- and disubstituted pyrimidines using methyl ketone derivatives in place of enamines. organic-chemistry.orgacs.org The influence of various metal catalysts on the synthesis of 4-aminopyrimidines has been systematically studied, with copper chloride (CuCl2) demonstrating the highest yield among the tested salts. nih.gov
The following table summarizes the yields of 4-aminopyrimidine (B60600) synthesis with different catalysts:
| Catalyst | Yield (%) |
|---|---|
| Copper chloride (CuCl₂) | 87 |
| Zinc chloride (ZnCl₂) | 80 |
| Dichloro(1,5-cyclooctadiene)ruthenium (II) (Ru(COD)Cl₂) | 72 |
| Cobalt chloride (CoCl₂) | 70 |
| Zinc bromide (ZnBr₂) | 74 |
| Copper chloride pentahydrate | 63 |
| Copper sulfate (B86663) (CuSO₄) | 60 |
Furthermore, the synthesis of symmetrical 4,6-dialkyl/arylamino-5-nitropyrimidines, including the title compound, has been achieved. rsc.org The process can start from 4,6-dichloro-5-nitropyrimidine, which reacts with primary amines. rsc.org For instance, the reaction with benzylamine (B48309) affords N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine. rsc.org
Multi-Component Reactions for Pyrimidine Scaffolds
Multi-component reactions (MCRs) have gained prominence as a powerful tool in synthetic chemistry for the efficient construction of complex molecular scaffolds like pyrimidines. researchgate.net These reactions, which involve the combination of three or more starting materials in a single pot, offer high atom economy and operational simplicity. researchgate.net
A notable example is the ZnCl2-catalyzed three-component coupling reaction to produce 4,5-disubstituted pyrimidine derivatives. acs.org This reaction demonstrates the convergence and efficiency of MCRs in building the pyrimidine core. acs.org The synthesis of pyrido[2,3-d]pyrimidines through MCRs has also been extensively studied, highlighting the utility of this approach in creating fused heterocyclic systems. bohrium.comnih.gov Theoretical studies have been conducted to elucidate the mechanisms of these aqueous-phase MCRs, which typically proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov
Iridium-catalyzed MCRs of amidines with up to three different alcohols have been developed for the regioselective synthesis of highly substituted pyrimidines. acs.org This sustainable method proceeds through a series of condensation and dehydrogenation steps. acs.org Pseudo five-component reactions have also been reported, where three different molecules react to form the pyrimidine ring. For example, the reaction of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, catalyzed by triflic acid, yields polysubstituted pyrimidines. mdpi.com
Mechanistic Investigations of Reactions Involving 4,6 Bis Dibenzylamino 5 Nitropyrimidine and Its Precursors
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitropyrimidines
The SNAr mechanism is central to the functionalization of electron-deficient aromatic rings, such as the 5-nitropyrimidine (B80762) system. The strong electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine (B1678525) ring towards nucleophilic attack at the C4 and C6 positions. The reaction generally proceeds through an addition-elimination process, but the precise nature of this process, whether stepwise or concerted, is a subject of ongoing investigation.
Comparative Analysis of Stepwise vs. Concerted SNAr Pathways
The debate between a stepwise mechanism, involving a discrete intermediate, and a concerted mechanism, where bond formation and breakage occur simultaneously, is a key aspect of SNAr reactions on nitropyrimidines. rsc.org Computational studies on the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines suggest that the nature of the leaving group can dictate the operative pathway.
For instance, in the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine, the initial substitution of the chlorine atom is followed by the substitution of the alkoxy group. Computational analysis indicates that the second substitution (aminolysis of the alkoxy group) may proceed through a stepwise mechanism, evidenced by the identification of a stable Meisenheimer complex. Conversely, when chlorine is the leaving group, no Meisenheimer complex is observed, suggesting a more concerted pathway. This suggests a mechanistic dichotomy: the first substitution of chlorine may be concerted, while the subsequent substitution of the alkoxy group is stepwise. However, it is also plausible that in a concerted mechanism, the Meisenheimer complex represents a transition state rather than a stable intermediate.
Elucidation of Meisenheimer Complex Formation and Stability in SNAr Reactions
The stability of this intermediate is influenced by the electron-withdrawing nitro group, which helps to delocalize the negative charge. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines to form symmetric 4,6-diamino-5-nitropyrimidines is a case in point. A computational study of the sequential SNAr reactions showed that a Meisenheimer complex could be identified in the reaction coordinate for the substitution of the alkoxy group, but not for the chlorine atom. This highlights the influence of the leaving group on the stability and observability of the Meisenheimer intermediate.
Influence of Pre-Reactive Molecular Complexes on Reaction Kinetics and Outcome
Recent computational studies have highlighted the role of pre-reactive molecular complexes in SNAr reactions involving nitropyrimidines. chemrxiv.orgrsc.org These complexes, formed between the nucleophile and the substrate before the transition state, are a rarely reported phenomenon in SNAr chemistry but can significantly facilitate the reaction. chemrxiv.org
In the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines, computational results suggest the presence of these pre-reactive complexes. chemrxiv.orgrsc.org These complexes precede the transition state and are believed to play a role in orienting the reactants, thereby influencing the reaction kinetics and favoring the observed product distribution. chemrxiv.org
Comparative Leaving Group Abilities in Nitro-Activated Pyrimidines
The nature of the leaving group at the C4 and C6 positions of the 5-nitropyrimidine ring is a critical factor in determining the reaction outcome. The relative lability of different leaving groups, such as chlorine atoms and alkoxy groups, has been a subject of detailed study.
Aminolysis of Chlorine Atoms vs. Alkoxy Groups
In the synthesis of symmetric 4,6-diamino-5-nitropyrimidines starting from 6-alkoxy-4-chloro-5-nitropyrimidine, a surprising reactivity pattern is observed. Under mild conditions, the reaction with primary amines leads to the disubstituted product, where both the chlorine and the alkoxy group are replaced by the amine. chemrxiv.orgrsc.orgugr.es
Experimental and theoretical studies have shown that in the initial step, the chlorine atom is the better leaving group compared to the alkoxy group. However, in the subsequent monosubstituted intermediate (4-alkylamino-6-alkoxy-5-nitropyrimidine), the alkoxy group becomes a better leaving group than a chlorine atom would be in a similar 4-alkylamino-6-chloro-5-nitropyrimidine. This is evidenced by the fact that 4-alkylamino-6-chloro-5-nitropyrimidines remain unreactive under the same conditions where the alkoxy-substituted analogue readily undergoes a second substitution.
| Starting Material | Intermediate | Final Product | Leaving Group in Step 1 | Leaving Group in Step 2 | Reactivity Observation |
|---|---|---|---|---|---|
| 6-Alkoxy-4-chloro-5-nitropyrimidine | 4-Alkylamino-6-alkoxy-5-nitropyrimidine | 4,6-Dialkylamino-5-nitropyrimidine | Chlorine | Alkoxy | Both substitutions proceed under mild conditions in a one-pot reaction. rsc.org |
| 4,6-Dichloro-5-nitropyrimidine (B16160) | 4-Alkylamino-6-chloro-5-nitropyrimidine | 4,6-Dialkylamino-5-nitropyrimidine | Chlorine | Chlorine | The second substitution requires more vigorous conditions. clockss.org |
Regioselectivity and Product Distribution in Di-Substitution Reactions
The synthesis of 4,6-Bis(dibenzylamino)-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine or its alkoxy-chloro analogues is a prime example of regioselectivity leading to a symmetric product. When 6-alkoxy-4-chloro-5-nitropyrimidines react with two equivalents of a primary amine, such as benzylamine (B48309), the reaction proceeds smoothly to yield the symmetric 4,6-bis(benzylamino)-5-nitropyrimidine. rsc.org
Interestingly, the monosubstituted intermediate is often not detected, and the reaction proceeds directly to the disubstituted product in a one-pot synthesis. chemrxiv.orgrsc.org This suggests that the second substitution is faster than the first under these conditions. The regioselectivity is dictated by the activation provided by the nitro group to both the C4 and C6 positions. In the case of di-substitution with a single amine, the symmetric product is preferentially formed. The synthesis of unsymmetrical 4,6-diamino-5-nitropyrimidines requires a more controlled, stepwise approach with different amines and often more forceful conditions for the second substitution, especially if the remaining leaving group is a chlorine atom. clockss.org
Related Mechanistic Concepts in Nitropyrimidine Chemistry
The chemistry of nitropyrimidines is closely related to that of other electron-deficient aza-aromatic compounds. Understanding broader mechanistic concepts, such as Vicarious Nucleophilic Substitution (VNS), provides valuable context for the specific reactions of this compound and its precursors.
Vicarious Nucleophilic Substitution (VNS) in Related Nitropyridine Systems
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. This reaction involves the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. The general mechanism proceeds through the initial addition of the nucleophile to an electron-deficient aromatic ring, forming a σ-complex (also known as a Meisenheimer complex). This is followed by a base-induced β-elimination of the leaving group from the σ-complex, which leads to the restoration of the aromatic system and the formation of the substituted product.
In the context of nitropyridine chemistry, VNS allows for the introduction of a variety of substituents, such as alkyl, amino, and hydroxyl groups, onto the pyridine (B92270) ring, typically at positions ortho or para to the nitro group. The reaction is highly regioselective, and its efficiency is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.
Mechanistic studies on nitropyridine systems have revealed that the formation of the Meisenheimer-type adduct is a key step in the VNS pathway. The stability of this intermediate can be influenced by steric and electronic factors. For instance, steric hindrance can inhibit the subsequent elimination step, in some cases leading to the isolation of the protonated Meisenheimer adduct. The demand for planarization of the resulting anion of the alkylated product is a critical factor for the successful completion of the β-elimination step.
While VNS is a distinct reaction from the nucleophilic substitution of a leaving group like chlorine in the synthesis of this compound, the underlying principles of nucleophilic attack on an electron-deficient ring and the formation of a stabilized anionic intermediate are shared. The study of VNS in nitropyridines, therefore, provides a valuable comparative framework for understanding the reactivity of the 5-nitropyrimidine core.
Computational and Theoretical Studies on 4,6 Bis Dibenzylamino 5 Nitropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidine (B1678525) derivatives. These calculations provide a quantitative picture of electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure and properties of pyrimidine-based compounds. researchgate.net DFT calculations have been successfully applied to determine the heat of formation, aromatic stability, and optimized geometries of various pyrimidine derivatives. researchgate.netnih.gov In the study of nitropyrimidines, DFT methods like B3LYP and M06-2X are employed to optimize molecular geometries and compute properties such as ionization potentials and electron affinities. nih.gov
Researchers utilize DFT to study a range of pyrimidine derivatives, from simple halogenated pyrimidines to more complex structures modified with amino acids or other functional groups. rsc.orgrsc.orgnih.gov These studies often involve calculating molecular electrostatic potential (MEP) surfaces, which help in understanding intermolecular interactions and reactivity. rsc.org The versatility of DFT allows for the investigation of various phenomena, including the energetics of different tautomeric forms and the effect of solvents on molecular properties, often using models like the conductor-like polarizable continuum model (CPCM). nih.gov The accuracy of DFT calculations can be benchmarked against experimental data when available, providing confidence in the theoretical predictions for new or uncharacterized molecules. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's kinetic stability and reactivity. nih.govmaterialsciencejournal.org
For pyrimidine derivatives, DFT calculations are routinely used to determine the energies and spatial distribution of these orbitals. researchgate.netmdpi.com In 4,6-Bis(dibenzylamino)-5-nitropyrimidine, the electron-withdrawing nitro group at the 5-position is expected to significantly lower the energy of the LUMO, making the pyrimidine ring susceptible to nucleophilic attack. The dibenzylamino groups, being electron-donating, would raise the energy of the HOMO. The distribution of the HOMO is likely to be concentrated on the amino groups and the pyrimidine ring, while the LUMO is expected to be localized primarily on the nitropyrimidine core. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties. nih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Amino-substituted Pyrimidine | -6.26 | -0.88 | 5.38 |
| Nitro-substituted Pyrimidine | -7.50 | -2.50 | 5.00 |
Note: The values in the table are illustrative examples based on typical DFT calculations for similar compounds and are not specific experimental values for this compound.
Reaction Pathway Analysis and Energetics
Computational studies are particularly valuable for elucidating complex reaction mechanisms, such as the aminolysis of substituted pyrimidines. These analyses involve mapping the potential energy surface of the reaction to identify key intermediates and transition states.
The aminolysis of pyrimidines, a type of nucleophilic aromatic substitution (SNAr), is a critical reaction for synthesizing novel derivatives. rsc.orgrsc.org Computational studies on related 4,6-disubstituted-5-nitropyrimidines have provided detailed insights into the mechanism of these reactions. rsc.orgugr.es The reaction between a 6-alkoxy-4-chloro-5-nitropyrimidine and a primary amine, for instance, was computationally investigated to understand why the disubstituted dialkylamine product was formed instead of the expected monosubstituted product. chemrxiv.orgchemrxiv.org
Using DFT calculations, researchers can locate and characterize the transition states (TS) for each step of the reaction. chemrxiv.org For the aminolysis reaction, this involves modeling the approach of the amine nucleophile to the pyrimidine ring and the subsequent departure of the leaving group. The geometry of the transition state provides information about the degree of bond formation and bond breaking at the peak of the energy barrier. researchgate.net For example, in the substitution of a chlorine atom by an amine, the transition state would feature a partially formed C-N bond and a partially broken C-Cl bond. The presence of pre-reactive molecular complexes and Meisenheimer intermediates along the reaction coordinate can also be identified, which are crucial for a complete understanding of the reaction mechanism. rsc.orgugr.es
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS connects the correct reactants and products on the potential energy surface. rsc.orgugr.es An IRC analysis involves following the path of steepest descent from the transition state downhill to the adjacent energy minima, which correspond to the reactant/intermediate and the product/intermediate. chemrxiv.org
This analysis provides a clear depiction of the reaction pathway, showing the continuous geometric changes the system undergoes as it proceeds from reactants to products. rsc.org For the aminolysis of nitropyrimidines, IRC calculations have been used to verify the connection between pre-reactive complexes, transition states, Meisenheimer complexes, and the final products. ugr.es This detailed mapping ensures that the proposed mechanism is energetically feasible and provides a more dynamic picture of the reaction process than static calculations of stationary points alone.
In studies of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, DFT calculations have been used to compute the activation barriers for the substitution of different leaving groups. chemrxiv.org For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, the activation barrier for the substitution of the chlorine atom was found to be lower than that for the alkoxy group, indicating that the initial substitution of chlorine is kinetically favored. chemrxiv.org However, the subsequent substitution of the alkoxy group in the monosubstituted intermediate was found to be surprisingly facile, explaining the formation of the disubstituted product. rsc.orgresearchgate.net
| Reaction Step | Leaving Group | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Step 1: Monosubstitution | Chlorine | 6.1 |
| Step 1: Monosubstitution | Alkoxy | 8.4 |
| Step 2: Disubstitution (from chloro-intermediate) | Alkoxy | 4.4 |
Note: The data presented are based on a model system from the literature (reaction of 6-methoxy-4-chloro-5-nitropyrimidine with methylamine) and serve to illustrate the type of information obtained from these calculations. ugr.eschemrxiv.org
These computational models are essential for rationalizing experimental observations and for predicting the outcome of new reactions, thereby guiding synthetic efforts in pyrimidine chemistry.
Simulation of Intermediate Species
Computational studies have been instrumental in elucidating the mechanistic pathways of SNAr reactions involving 4,6-disubstituted-5-nitropyrimidines. These investigations have focused on the stability, geometry, and formation of transient species such as Meisenheimer complexes and pre-reactive complexes, which are pivotal in understanding the reaction kinetics and outcomes.
Computational Studies on Meisenheimer Complex Stability and Geometry
The formation of a Meisenheimer complex is a hallmark of the stepwise mechanism in SNAr reactions. This anionic σ-adduct is formed by the nucleophilic attack on the aromatic substrate. chemrxiv.org Computational studies on symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines have explored the role of these complexes. chemrxiv.orgrsc.orgrsc.org
In the context of related 4,6-disubstituted-5-nitropyrimidines, the stability of the Meisenheimer complex has been a subject of detailed investigation. For instance, in the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine, the formation of a Meisenheimer complex was identified as a key factor. chemrxiv.org It has been proposed that the stability of this intermediate can influence whether the reaction proceeds through a stepwise or a concerted mechanism. chemrxiv.orgresearchgate.net In some cases, the Meisenheimer complex may even represent a transition state rather than a true intermediate. chemrxiv.org
The table below presents illustrative geometric parameters for a Meisenheimer complex in a related system, as specific data for this compound is not available.
| Parameter | Value |
| Forming C···N bond length (Å) | 1.57 |
| Stabilizing O···H intramolecular bond distance (Å) | 1.87 |
| Data is for a related Meisenheimer complex (MH35) and the final product (5) as reported in computational studies of similar 4,6-disubstituted-5-nitropyrimidines. chemrxiv.org |
Modeling of Pre-Reactive Complex Formation and Stabilization
Recent computational work has highlighted the significance of pre-reactive molecular complexes in SNAr reactions, a phenomenon that has not been extensively reported. rsc.orgrsc.org These complexes form before the transition state and can play a crucial role in facilitating the reaction. rsc.orgrsc.org
In the study of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, the existence of pre-reactive complexes has been identified through computational modeling. rsc.orgrsc.org These complexes are characterized by specific interactions between the reactant molecules. For example, in the reaction of a related nitropyrimidine with methylamine, a pre-reactive complex (MCR35) was located where the amine interacts with the nitro group of the pyrimidine. chemrxiv.org This interaction is evidenced by an N-H···O-N distance that is shorter than the sum of the van der Waals radii of the respective atoms. chemrxiv.org
The following table provides representative data for a modeled pre-reactive complex in a related system, as specific data for this compound is not available.
| Parameter | Value |
| Forming C···N bond length (Å) | 2.96 |
| N-H···O-N distance | Shorter than the sum of van der Waals radii |
| Data is for a related pre-reactive complex (MCR35) as reported in computational studies of similar 4,6-disubstituted-5-nitropyrimidines. chemrxiv.org |
Derivatives and Structural Modifications of 4,6 Bis Dibenzylamino 5 Nitropyrimidine
Variations in the Amino Substituents
Modifying the amino groups attached to the pyrimidine (B1678525) core at positions 4 and 6 is a primary strategy for creating libraries of related compounds with varying steric and electronic properties. Both symmetric and asymmetric substitution patterns have been successfully developed.
A robust synthetic pathway has been developed for producing a variety of symmetric 4,6-bis(alkyl/arylamino)-5-nitropyrimidines under mild conditions. rsc.orgchemrxiv.org This method represents a significant improvement over traditional routes that often require harsh conditions for the disubstitution of two chlorine atoms on 4,6-dichloro-5-nitropyrimidine (B16160). chemrxiv.org
The synthesis begins with 4,6-dichloro-5-nitropyrimidine, which is first reacted with an alcohol (such as prop-2-yn-1-ol, benzyl (B1604629) alcohol, or ethanol) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield a 6-alkoxy-4-chloro-5-nitropyrimidine intermediate. chemrxiv.orgresearchgate.net Surprisingly, when this intermediate is treated with two equivalents of a primary amine, both the chlorine atom at C4 and the alkoxy group at C6 are displaced, leading directly to the symmetrically disubstituted 4,6-diamino-5-nitropyrimidine (B171749). rsc.orgugr.es This unexpected reactivity, where the aminolysis of the alkoxy group is favored over what was anticipated, allows for a one-pot synthesis of these symmetric compounds in good yields. researchgate.netugr.es
This reaction has been successfully applied to a range of primary amines, demonstrating its utility for generating diverse pyrimidine derivatives. researchgate.netugr.es The characterization of these compounds relies on standard analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm their structures. mdpi.com
| Reactant Amine | Resulting Symmetric Pyrimidine Product | Reference |
|---|---|---|
| N-Benzylamine | N4,N6-Dibenzyl-5-nitro-pyrimidine-4,6-diamine | ugr.es |
| (R)-(+)-1-Phenylethylamine | N4,N6-Bis((R)-1-phenylethyl)-5-nitro-pyrimidine-4,6-diamine | ugr.es |
| Furfurylamine | N4,N6-Bis(furan-2-ylmethyl)-5-nitro-pyrimidine-4,6-diamine | ugr.es |
| Cyclohexylamine | N4,N6-Dicyclohexyl-5-nitro-pyrimidine-4,6-diamine | ugr.es |
| Aniline | N4,N6-Diphenyl-5-nitro-pyrimidine-4,6-diamine | ugr.es |
The synthesis of asymmetrically substituted 4,6-diaminopyrimidines, where the amino groups at the C4 and C6 positions are different, requires a more controlled, sequential approach. Such compounds are of significant interest as intermediates for more complex molecules, such as corticotropin-releasing factor antagonists. clockss.org
A key challenge in synthesizing these asymmetric derivatives is controlling the reactivity of the starting material. Using 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) allows for the sequential introduction of different amines; however, this reagent is noted to be highly hazardous. clockss.org A significant advancement in this area is the use of 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine as a less hazardous alternative. This compound undergoes the same nucleophilic aromatic substitution chemistry as its dichloride counterpart. clockss.org
The strategy involves the mono-displacement of one tosylate group with the first amine under controlled conditions, yielding a 4-amino-6-tosyloxy-5-nitropyrimidine intermediate. This intermediate can then be reacted with a second, different amine to displace the remaining tosylate group, resulting in the desired asymmetrically substituted product. This sequential addition allows for the independent incorporation of two different amino substituents onto the pyrimidine core. clockss.org The development of asymmetric synthesis routes has also been explored for other chiral molecules, employing various catalytic systems to achieve high enantioselectivity. nih.govnih.govmdpi.comrsc.org
Functionalization of the Pyrimidine Core
Beyond modifying the amino substituents, the pyrimidine ring itself, particularly the nitro group at position 5, offers opportunities for further chemical transformations.
The nitro group at the C5 position is a key functional handle that can be chemically transformed to introduce new functionalities. The most common transformation is its reduction to an amino group, which creates a 4,5,6-triaminopyrimidine scaffold. This reduction is a critical step in the synthesis of many biologically important heterocyclic systems, most notably purines. chemrxiv.org
A variety of reducing agents and methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be tailored to the specific substrate and desired outcome. wikipedia.org
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used method, employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.org
Metal-Acid Systems: A classic method involves using a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.org
Sulfur-Based Reagents: Sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or sodium polysulfide can be used for selective reductions. wikipedia.orgstackexchange.com Sodium dithionite (B78146) has been successfully used for the reduction of sterically hindered nitro groups. researchgate.net
Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce nitroarenes, but its reactivity can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, to effectively reduce nitro groups to amines. jsynthchem.com
The reduction of the 5-nitro group in 4,6-diamino-5-nitropyrimidine derivatives yields 4,5,6-triaminopyrimidines. These highly functionalized intermediates are direct precursors for constructing fused heterocyclic systems. google.com
While the primary focus after initial aminolysis is often the transformation of the 5-nitro group, the amino substituents at positions 4 and 6 can also be involved in subsequent reactions. The main synthetic goal for which 4,6-bis(dibenzylamino)-5-nitropyrimidine and its analogs are prepared is to serve as intermediates. chemrxiv.orgresearchgate.net
The most prominent subsequent reaction is the cyclization of the 4,5,6-triaminopyrimidine intermediate (obtained after nitro group reduction) to form purine (B94841) rings. chemrxiv.org This is typically achieved by reacting the triamine with a one-carbon synthon, such as an orthoester or formic acid. This strategy is a cornerstone of purine synthesis and allows for the creation of a wide array of polysubstituted purine libraries for screening in drug discovery programs. rsc.orgchemrxiv.org
Additionally, the amino groups themselves can undergo further reactions, such as condensation with carbonyl compounds to form Schiff bases, although the primary utility of the 4,6-diamino-5-nitropyrimidine scaffold lies in its role as a precursor to fused ring systems like purines and pteridines. mdpi.com
Development of Related and Hybrid Pyrimidine Scaffolds
The fundamental 4,6-diamino-5-nitropyrimidine structure has inspired the development of related and hybrid pyrimidine scaffolds. These new structures are designed by replacing or modifying the substituents to access novel chemical space and biological activities. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, making its derivatives attractive for drug discovery. nih.gov
One area of development involves replacing one of the amino groups with a different heteroatomic substituent. For instance, the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine, creating a hybrid scaffold with both amino and thioether substituents. mdpi.com
Another strategy involves using different starting materials to build the pyrimidine ring with desired substitutions from the outset. For example, 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be synthesized via the cyclization of methyl cyanoacetate (B8463686) with a guanidine (B92328) salt, followed by nitrosation. google.com This nitroso compound can then be reduced to form a triaminopyrimidine, which is a key intermediate for compounds like the diuretic 2,4,7-triamino-6-phenyl-pteridine. google.com
Applications of 4,6 Bis Dibenzylamino 5 Nitropyrimidine As a Synthetic Intermediate
Precursor for Purine (B94841) Synthesis
The purine scaffold is a ubiquitous feature in a vast array of biologically significant molecules. wikipedia.org The de novo synthesis of purine nucleotides is a fundamental metabolic pathway, but laboratory synthesis often relies on building the purine ring system from suitably substituted pyrimidine (B1678525) precursors. utah.edunih.gov 4,6-Disubstituted-5-nitropyrimidines, such as 4,6-bis(dibenzylamino)-5-nitropyrimidine, are ideal starting materials for this purpose. The core strategy involves the reduction of the 5-nitro group to generate a reactive 4,5-diaminopyrimidine (B145471), which is then cyclized to form the fused imidazole (B134444) ring of the purine. researchgate.net
The generation of polysubstituted purine libraries is a key objective in medicinal chemistry for the discovery of new drug candidates targeting purine-binding proteins. chemrxiv.org Nitropyrimidines are central to this effort, offering a flexible platform for introducing molecular diversity. The synthetic route, often starting from a versatile precursor like 4,6-dichloro-5-nitropyrimidine (B16160), allows for the systematic variation of substituents. dundee.ac.ukresearchgate.net
The key steps for creating diversity are:
Substitution at C4 and C6: The chloro groups of 4,6-dichloro-5-nitropyrimidine can be sequentially displaced by a wide variety of primary and secondary amines. This step allows for the introduction of two points of diversity. Using dibenzylamine, for instance, yields the specific intermediate this compound. The choice of different amines at this stage is the primary method for building a library of distinct precursors.
Reduction of the Nitro Group: The 5-nitro group is reduced to a 5-amino group. This transformation is crucial as it sets the stage for the subsequent cyclization.
Cyclization to form the Imidazole Ring: The resulting 4,5-diaminopyrimidine is then treated with a reagent that provides the final carbon atom (C8) of the purine ring. researchgate.net A diverse range of one-carbon synthons can be used, including formic acid, orthoesters, and aldehydes, each introducing a different substituent at the C8 position.
This modular strategy, combining varied substitutions at the C4, C6, and C8 positions, enables the efficient, and sometimes parallel, synthesis of large libraries of structurally diverse purines for biological screening. researchgate.net
Table 1: Key Steps in Purine Library Synthesis from Nitropyrimidines
| Step | Reaction | Purpose | Source of Diversity |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | Installation of side chains | Variety of amine nucleophiles |
| 2 | Nitro Group Reduction | Formation of reactive diamine | --- |
The pivotal transformation in the synthesis of purines from 5-nitropyrimidine (B80762) precursors is the reductive cyclization. This process involves the chemical reduction of the nitro group to an amine, which, in the presence of a suitable cyclizing agent, condenses with the adjacent C4-amino group to form the imidazole portion of the purine ring. researchgate.net
The reduction of the nitro group on the pyrimidine ring can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or chromium(II) chloride (CrCl₂). researchgate.net The choice of reducing agent can be critical to avoid side reactions or degradation of other functional groups on the molecule.
Following or concurrent with the reduction, cyclization is induced. For instance, after reduction of a precursor like this compound to the corresponding 5-amino derivative, heating the resulting diamine with formic acid will yield a purine with no substituent at the 8-position. Using a trialkyl orthoformate, such as triethyl orthoformate, will also yield an 8-unsubstituted purine, while other orthoesters can install alkyl or aryl groups. This one-pot or sequential process of reduction followed by cyclization is a robust and widely applied method for constructing the purine core. researchgate.netresearchgate.net
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds form the backbone of a multitude of natural products and pharmaceutical agents. researchgate.net The inherent reactivity of intermediates derived from this compound makes it a versatile building block not just for purines, but for a broader range of complex and fused heterocyclic systems. zioc.ru
The pyrimido[4,5-d]pyrimidine (B13093195) core is another important heterocyclic scaffold that can be accessed from 5-nitropyrimidine precursors. researchgate.net The synthetic logic is similar to purine synthesis but involves the construction of a second six-membered pyrimidine ring fused to the first.
Starting from the 4,5-diaminopyrimidine intermediate (obtained via reduction of this compound), reaction with reagents containing a dicarbonyl or equivalent functionality can lead to the formation of the fused pyrimidine ring. For example, condensation with urea (B33335) or thiourea (B124793) derivatives can be employed to construct the second pyrimidine ring, leading to various substituted pyrimido[4,5-d]pyrimidines. researchgate.net The specific substitution pattern on the final product is dictated by the starting pyrimidine and the cyclizing agent used. jocpr.com
The utility of this compound extends beyond purines and pyrimidopyrimidines. The 4,5-diaminopyrimidine intermediate derived from it is a key synthon for a variety of condensation and cyclization reactions. dundee.ac.uk Its two adjacent amino groups can react with a wide range of electrophilic partners to build diverse fused heterocyclic rings.
By reacting the diamine with different chemical partners, one can construct other fused systems, such as:
Pteridines (Pyrazino[2,3-d]pyrimidines): Reaction with α-dicarbonyl compounds.
Thiazolo[5,4-d]pyrimidines: Reaction with formic acid or other reagents under conditions that favor the formation of a thiazole (B1198619) ring, particularly if one of the amino groups is replaced by a thiol. researchgate.net
This flexibility makes 5-nitropyrimidines powerful starting points in synthetic strategies aimed at producing structurally diverse molecules for various applications in materials science and medicinal chemistry. researchgate.neteurjchem.com
Supramolecular Chemistry and Non Covalent Interactions of Substituted Pyrimidines
Molecular Recognition in Substituted Pyrimidine (B1678525) Systems
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of molecules (a host and a guest) through non-covalent interactions. In substituted pyrimidine systems, the nitrogen atoms within the aromatic ring, along with various substituents, act as sites for hydrogen bonding, which is a key driver of recognition events. rsc.org The pyrimidine core is a structural motif found in the nucleobases of DNA and RNA, where highly specific hydrogen bonding patterns between bases like cytosine, thymine, and uracil (B121893) are essential for the storage and transfer of genetic information. rsc.org
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the cornerstone of the supramolecular chemistry of 4,6-Bis(dibenzylamino)-5-nitropyrimidine and related derivatives. The presence of N-H donors (from the amino groups) and various acceptors (nitro group oxygen atoms and pyrimidine ring nitrogens) leads to the formation of extensive and robust hydrogen-bonding networks that define the solid-state structure.
N-H...O and N-H...N Hydrogen Bonding in Pyrimidine Derivatives
In pyrimidine derivatives, N-H···O and N-H···N hydrogen bonds are prevalent and play a critical role in molecular assembly. nih.gov For compounds like this compound, the N-H group of the benzylamino substituent can form strong hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule. This interaction is often enhanced by the electron-withdrawing nature of the nitro group, which increases the partial positive charge on the hydrogen atom of the N-H group, strengthening the bond. researchgate.net
Additionally, the N-H group can act as a donor to one of the nitrogen atoms in the pyrimidine ring of a neighboring molecule, forming an N-H···N interaction. nih.gov These interactions are highly directional and can lead to the formation of specific, recognizable patterns, such as chains or rings. researchgate.net For instance, in related aminopyrimidine structures, molecules often form centrosymmetric dimers through pairs of N-H···N or N-H···O hydrogen bonds. nih.govacs.org The interplay between these different hydrogen bonds dictates the final supramolecular architecture.
Table 1: Representative Hydrogen Bond Parameters in Substituted Pyrimidines
| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (D···A) in Å | Reference |
|---|---|---|---|---|
| N-H | O (nitro/carbonyl) | N-H···O | 2.798 - 2.992 | researchgate.net |
| N-H | N (pyrimidine) | N-H···N | 3.041 - 3.073 | nih.govresearchgate.net |
Exploration of C-H...O and C-H...π(arene) Interactions
While stronger N-H···O and N-H···N bonds often dominate the primary structure, weaker interactions such as C-H···O and C-H···π(arene) bonds play a crucial supporting role in stabilizing the three-dimensional crystal packing. nih.govacs.org
Furthermore, the benzyl (B1604629) groups introduce the possibility of C-H···π(arene) interactions. In this type of hydrogen bond, a C-H group acts as a donor to the electron-rich π system of an aromatic ring on a neighboring molecule. researchgate.net These interactions, along with π-π stacking between aromatic rings, are vital for organizing the molecules into more complex, extended architectures. tandfonline.com In similar structures, C-H···π interactions have been shown to link molecules into infinite chains. acs.org
Supramolecular Assembly and Architecture
The specific non-covalent interactions discussed above guide the self-assembly of individual molecules of this compound into well-defined supramolecular architectures. The final structure is a result of the thermodynamic drive to satisfy all possible donor-acceptor interactions in the most stable arrangement.
Formation of Self-Complementary Dimers and Extended Networks
A common motif in the assembly of substituted pyrimidines is the formation of self-complementary dimers. acs.org Molecules containing both hydrogen bond donor and acceptor sites can recognize and bind to an identical molecule, often forming a centrosymmetric pair. In the case of amino-pyrimidines, this frequently occurs through a pair of N-H···N hydrogen bonds, creating a robust R2²(8) ring motif. researchgate.net
These primary dimeric units can then serve as building blocks for larger structures. Through additional hydrogen bonds (such as C-H···O) or other non-covalent forces, these dimers can be linked together into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. tandfonline.comnih.govacs.org The precise architecture is a delicate balance between the strengths and directionality of the various intermolecular interactions.
Influence of Substituents (e.g., Benzylamino) on Supramolecular Aggregation
Substituents on the pyrimidine ring have a profound impact on the resulting supramolecular assembly. The large and flexible dibenzylamino groups in this compound play multiple roles. Firstly, the N-H group is a key hydrogen bond donor, directly participating in the formation of the primary supramolecular synthons.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cytosine |
| Thymine |
Future Research Directions and Perspectives
The exploration of 4,6-Bis(dibenzylamino)-5-nitropyrimidine and its derivatives holds considerable promise for advancements in both synthetic chemistry and material science. The unique electronic and structural features of this molecule, characterized by the electron-donating dibenzylamino groups and the electron-withdrawing nitro group on the pyrimidine (B1678525) core, make it a compelling target for future investigations. Research efforts are anticipated to branch into several key areas, from optimizing its synthesis to uncovering novel applications.
Q & A
Q. What are the recommended synthetic routes for 4,6-Bis(dibenzylamino)-5-nitropyrimidine, and what key reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution on halogenated pyrimidine precursors. For example, 4,6-dichloro-5-nitropyrimidine can react with dibenzylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to replace chlorine atoms. Reaction temperature (80–120°C), stoichiometric ratios (excess dibenzylamine), and anhydrous conditions are critical for achieving yields >70% . Side reactions, such as over-nitration or incomplete substitution, require monitoring via TLC or HPLC.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key features include aromatic proton signals (δ 7.2–7.5 ppm for dibenzyl groups) and pyrimidine ring protons (δ 8.0–8.5 ppm). The nitro group deshields adjacent carbons, appearing at δ 150–160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected ~465 Da). Fragmentation patterns reveal loss of benzyl groups (m/z ~105) and nitro group cleavage .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as nitropyrimidines can cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust.
- Decomposition Risks : Thermal degradation above 200°C produces toxic gases (e.g., NOₓ, CO). Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize purification to achieve high purity for crystallographic studies?
- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields needle-like crystals. For stubborn impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:2) improves purity. Purity >98% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What mechanistic insights explain regioselectivity in the nitration of pyrimidine derivatives?
- Methodological Answer : Nitration typically occurs at the 5-position due to electron-donating dibenzylamino groups at 4 and 6 positions, which activate the ring. Computational studies (DFT) show lower activation energy for nitration at C5 compared to C2. Steric hindrance from bulky benzyl groups further directs nitro placement .
Q. How do substituent variations affect stability and reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., NO₂) : Increase thermal stability but reduce nucleophilic substitution reactivity.
- Amino Groups : Enhance solubility in polar solvents but may promote decomposition under acidic conditions. Comparative TGA studies show dibenzylamino derivatives decompose at 220°C vs. 180°C for unsubstituted analogs .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (COSY, HSQC). For stereoisomers, chiral HPLC with a cellulose-based column or X-ray crystallography provides unambiguous identification .
Q. What are the implications of thermal stability for high-energy materials research?
- Methodological Answer : The compound’s moderate thermal stability (decomposition onset ~220°C) suggests utility as a precursor for secondary explosives. Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 230°C, correlating with nitro group decomposition. Compatibility testing with oxidizers (e.g., ammonium perchlorate) is critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
